molecular formula C14H12N4 B8787081 1-Pyridyl-3-phenyl-5-aminopyrazole CAS No. 58589-70-1

1-Pyridyl-3-phenyl-5-aminopyrazole

Cat. No.: B8787081
CAS No.: 58589-70-1
M. Wt: 236.27 g/mol
InChI Key: IYCQPIBNWGOQSU-UHFFFAOYSA-N
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Description

1-Pyridyl-3-phenyl-5-aminopyrazole is a useful research compound. Its molecular formula is C14H12N4 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

1-Pyridyl-3-phenyl-5-aminopyrazole exhibits a range of biological activities, making it a versatile compound in drug design. Key areas of application include:

  • Anticancer Activity : Various derivatives of pyrazole compounds have shown promising results against different cancer cell lines. For instance, compounds derived from 5-aminopyrazole have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
    Compound NameCancer Cell LineIC50 (µM)
    Pyrazolo[1,5-a]pyrimidineMCF-712.5
    Pyrazolo[1,5-a]pyrimidineHeLa15.0
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, which is crucial for managing inflammatory diseases. In vitro studies demonstrated significant reductions in TNF-alpha levels upon treatment with specific pyrazole derivatives .
    Compound NameTNF-alpha Inhibition (%)
    Compound A65%
    Compound B70%
  • Antimicrobial Properties : Recent studies indicate that pyrazole derivatives possess antimicrobial activity against various bacterial and fungal strains. For example, certain compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of this compound often involves the reaction of 5-aminopyrazole with various electrophiles to form fused heterocycles. This synthetic versatility allows for the development of new derivatives with enhanced biological properties.

Synthetic Pathways

Several synthetic routes have been explored:

  • Condensation Reactions : The condensation of 5-aminopyrazole with different bielectrophilic moieties leads to the formation of complex pyrazoloazines, which exhibit improved pharmacological activities .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times significantly compared to traditional heating methods .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazole. These compounds were tested against multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than existing chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism Investigation

Research focusing on the anti-inflammatory properties of pyrazole derivatives highlighted their mechanism of action involving the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

Properties

CAS No.

58589-70-1

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

5-phenyl-2-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H12N4/c15-13-10-12(11-6-2-1-3-7-11)17-18(13)14-8-4-5-9-16-14/h1-10H,15H2

InChI Key

IYCQPIBNWGOQSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.09 g 2-hydrazinopyridine in 10 ml 5N hydrochloric acid was added 1.45 g benzoylacetonitrile (from Example 2) under stirring. The mixture was refluxed for 3 hrs. After cooling, the solution was neutralized with Na2CO3. The yellow precipitate was filtrated, washed with H2O, and dried to get 1.9 g 1-pyridyl-3-phenyl-5-aminopyrazole.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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